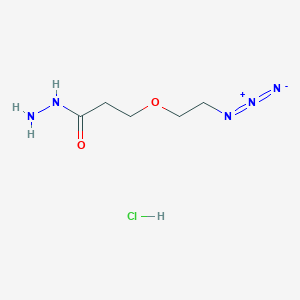

Azido-PEG1-Hydrazide HCl Salt

Description

Contextualization within Bifunctional Linker Chemistry

Bifunctional linkers, or crosslinkers, are molecules that contain two or more reactive ends capable of covalently bonding to functional groups on other molecules, such as proteins, nucleic acids, or surfaces. thermofisher.comnih.gov They are broadly classified into two main categories:

Homobifunctional Linkers : These reagents have two identical reactive groups. thermofisher.comscbt.com They are often used to polymerize monomers or to create intramolecular crosslinks within a single molecule. thermofisher.com

Heterobifunctional Linkers : These linkers possess two different reactive groups. thermofisher.comthermofisher.com This feature allows for controlled, step-wise conjugation, where one molecule can be attached via one functional group, followed by the attachment of a second, different molecule via the other functional group. This prevents the undesirable formation of polymers and allows for the creation of more complex and defined bioconjugates. nih.gov

Azido-PEG1-Hydrazide HCl Salt is a prime example of a heterobifunctional linker. Its distinct azide (B81097) and hydrazide ends enable researchers to perform highly specific conjugations, making it a valuable tool for constructing sophisticated molecular assemblies. broadpharm.commedchemexpress.com

Table 1: Comparison of Bifunctional Linker Types

| Feature | Homobifunctional Linker | Heterobifunctional Linker (e.g., Azido-PEG1-Hydrazide) |

|---|---|---|

| Reactive Groups | Two identical reactive groups | Two different reactive groups |

| Primary Use | Polymerization, intramolecular crosslinking | Step-wise, controlled conjugation of two different molecules |

| Reaction Control | Less controlled; can lead to polymerization | High control over conjugation steps |

| Example Reagent | Disuccinimidyl glutarate (amine-to-amine) scbt.com | This compound (azide and hydrazide) broadpharm.com |

Role of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation and Material Science Architectures

The "PEG1" in this compound refers to a single, discrete polyethylene glycol unit that acts as a spacer between the azide and hydrazide functional groups. PEG is a synthetic, hydrophilic, and biocompatible polymer widely used in biomedical applications. news-medical.netnih.gov The incorporation of a PEG spacer, even a short one, into a linker molecule offers several significant advantages:

Increased Solubility : PEG is highly soluble in water and many organic solvents, which helps to improve the solubility of the molecules it is attached to, preventing aggregation. thermofisher.comnews-medical.net

Biocompatibility : It is non-toxic and generally non-immunogenic, making it ideal for in vivo applications. nih.govsigmaaldrich.com

Reduced Nonspecific Interactions : The hydrophilic nature of PEG can create a hydration layer that prevents the nonspecific sticking of proteins and other biomolecules. news-medical.net

Improved Pharmacokinetics : In drug delivery, PEGylation (the process of attaching PEG chains) can increase a drug's circulation time in the bloodstream by protecting it from enzymatic degradation and reducing kidney clearance. nih.gov

In material science, PEG linkers are used to functionalize surfaces and to create hydrogels. news-medical.netsigmaaldrich.com PEG hydrogels are water-swollen polymer networks that are resistant to protein adhesion and are widely used in tissue engineering and controlled drug release systems. news-medical.netsigmaaldrich.com

Overview of Azide and Hydrazide Functionalities in Orthogonal Chemical Strategies

The power of this compound lies in the distinct and highly specific reactivity of its two functional ends, which are key components of bioorthogonal chemistry. nih.gov Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. news-medical.net

Azide (N₃) Group: The azide group is small, stable, and largely absent from biological systems, making it an excellent bioorthogonal handle. nih.gov Its primary reactions include:

Click Chemistry : The azide group reacts efficiently with alkyne-containing molecules in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes like DBCO or BCN. medchemexpress.comprecisepeg.commedchemexpress.eu These reactions are highly specific and result in a stable triazole linkage. broadpharm.com

Staudinger Ligation : Azides can react with phosphine-based reagents in a Staudinger ligation to form an amide bond. nih.govprecisepeg.com

Amine Reduction : The azide group can also serve as a masked amine; it can be reduced to a primary amine using appropriate reducing agents. precisepeg.comsigmaaldrich.com

Hydrazide (-CONHNH₂) Group: The hydrazide functionality provides another specific bioorthogonal reaction pathway:

Hydrazone Ligation : The hydrazide group reacts with molecules containing aldehyde or ketone groups to form a hydrazone linkage. precisepeg.comoup.comaxispharm.com This reaction is notable because aldehydes and ketones can be introduced into biomolecules, such as glycoproteins, through mild periodate (B1199274) oxidation. mdpi.com The resulting hydrazone bond is relatively stable, though its formation can be pH-sensitive, offering potential for creating stimuli-responsive systems. nih.govprecisepeg.com

The orthogonal nature of these two functional groups means that the azide can be reacted with an alkyne without affecting the hydrazide, and the hydrazide can be reacted with a carbonyl compound without disturbing the azide. nih.gov This dual-functionality allows for the precise and ordered assembly of three or more molecular components, a critical capability for creating advanced antibody-drug conjugates (ADCs), functionalized nanoparticles, and complex molecular probes for diagnostics and imaging. axispharm.comnih.gov

Table 2: Functional Group Reactivity

| Functional Group | Reactive Partner | Resulting Linkage | Key Features |

|---|---|---|---|

| Azide (N₃) | Alkyne, BCN, DBCO | Triazole | Bioorthogonal, "Click Chemistry", highly stable broadpharm.com |

| Hydrazide (-CONHNH₂) | Aldehyde, Ketone | Hydrazone | Bioorthogonal, pH-sensitive, targets carbonyls nih.govprecisepeg.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H12ClN5O2 |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

3-(2-azidoethoxy)propanehydrazide;hydrochloride |

InChI |

InChI=1S/C5H11N5O2.ClH/c6-9-5(11)1-3-12-4-2-8-10-7;/h1-4,6H2,(H,9,11);1H |

InChI Key |

UCABSKJXAIIZPM-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCN=[N+]=[N-])C(=O)NN.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Azido Peg1 Hydrazide Hcl Salt and Its Analogues

Strategies for Azide (B81097) Introduction into Polyethylene (B3416737) Glycol Scaffolds

The azide group is a versatile functional moiety, primarily utilized for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.commedchemexpress.com These reactions are highly efficient and orthogonal to many biological functional groups, making azide-terminated PEGs valuable reagents. mdpi.comresearchgate.net

A prevalent and effective method for introducing an azide group onto a PEG chain involves a two-step conversion of a terminal hydroxyl group. semanticscholar.org This strategy is widely applicable to commercially available symmetrical PEGs (HO-PEG-OH) or mono-functional PEGs (e.g., mPEG-OH). mdpi.commdpi.com

The process typically begins with the activation of the hydroxyl group. mdpi.com A common approach is tosylation or mesylation, where the PEG-OH is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine. semanticscholar.orgbohrium.com This converts the hydroxyl group into a better leaving group, the tosylate (-OTs) or mesylate (-OMs) group. nih.govbohrium.com

Following activation, the tosylated or mesylated PEG undergoes nucleophilic substitution with an azide source, typically sodium azide (NaN₃), in a suitable solvent like dimethylformamide (DMF). mdpi.combohrium.comgoogle.com The azide ion displaces the tosylate or mesylate group to yield the desired azido-terminated PEG. mdpi.com This method has been shown to achieve high functionalization efficiency, often exceeding 95%. mdpi.comresearchgate.net

Table 1: Key Reactions in Hydroxyl to Azide Conversion

| Step | Reaction | Reagents | Key Outcome |

|---|---|---|---|

| 1 | Activation | PEG-OH, p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), Base (e.g., triethylamine) | Formation of a good leaving group (PEG-OTs or PEG-OMs). mdpi.combohrium.com |

This sequential modification allows for the synthesis of α-azide-ω-hydroxyl PEG from a symmetrical diol, a key intermediate for creating heterobifunctional linkers. mdpi.com

An alternative to post-polymerization modification is the integration of the azide group during the synthesis of the PEG chain itself. This is often achieved through the ring-opening polymerization of ethylene (B1197577) oxide using an initiator that already contains an azide group or a protected precursor. nih.govresearchgate.netacs.org

For instance, an initiator bearing an azide functionality can be used to start the polymerization of ethylene oxide, directly yielding a PEG chain with a terminal azide group. researchgate.netacs.org This approach can be advantageous for producing well-defined polymers and can be adapted to create heterobifunctional PEGs by using an initiator with two different protected functional groups. researchgate.net For example, an initiator with both a protected amine and a group that can be converted to an azide allows for the synthesis of Azide-PEG-Amine derivatives. nih.gov

Methodologies for Hydrazide Functionalization of Polyethylene Glycol

The hydrazide group (-CONHNH₂) is another crucial functional handle. It reacts readily with aldehydes and ketones to form hydrazone linkages, which are notably stable but can be cleaved under specific acidic conditions, making them useful for pH-sensitive drug release systems. polimi.itcreativepegworks.comnih.gov Hydrazides can also react with carboxylic acids and their activated esters. nanocs.netbiochempeg.com

A common pathway to introduce a hydrazide moiety involves the derivatization of a PEG chain terminated with a carboxylic acid (PEG-COOH). The synthesis of a heterobifunctional α-azide-ω-carboxyl PEG can be a precursor for this method. nih.gov

The carboxylic acid group is first activated, for instance, using carbodiimide (B86325) chemistry with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester. This activated intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂) or a protected form like tert-butyl carbazate. nih.govacs.org If a protected hydrazine is used, a final deprotection step, often with an acid like trifluoroacetic acid (TFA), is required to reveal the terminal hydrazide group. nih.govresearchgate.net

This multi-step process provides a reliable route to convert a carboxyl-terminated PEG into a hydrazide-terminated one, completing the synthesis of a molecule like Azido-PEG-Hydrazide. nih.govoup.com

Direct methods for introducing hydrazide groups are also being explored. One such method involves using N-hydroxyphthalimide (NHPI) as a catalyst to cleave C-H bonds along the PEG backbone, generating carbon free radicals. researchgate.net These radicals can then react with di-tert-butyl azodicarboxylate (DBAD) to form C-N grafts. Subsequent removal of the tert-butoxycarbonyl (Boc) protecting groups with trifluoroacetic acid (TFA) yields a hydrazino-functionalized PEG. researchgate.net While this method creates grafts along the chain rather than at the terminus, it represents an alternative strategy for incorporating hydrazide functionality. researchgate.net

Another approach involves reacting a PEG-amine with a crosslinking agent like maleimidopropionic acid hydrazide (MPBH) to introduce the hydrazide group. nih.gov

Considerations for Monodispersity and Heterobifunctional Purity in Synthesis

The clinical and advanced research applications of PEG derivatives demand high purity. Two key parameters are monodispersity (uniformity of PEG chain length) and heterobifunctional purity (ensuring that each molecule has the correct and distinct functional groups at its termini). mdpi.comscilit.com

Polydisperse PEGs, which contain a distribution of molecular weights, can be suitable for some applications, but many modern uses in targeted drug delivery require monodisperse, or discrete, PEGs (dPEGs) for precise stoichiometric control and characterization. nih.govnih.gov The synthesis of monodisperse PEGs often involves iterative coupling of defined oligo(ethylene glycol) building blocks, which can be a complex and lengthy process but yields products of very high purity. scilit.comrsc.orgrsc.org Purification of these products is critical, often relying on chromatographic techniques to separate the desired product from starting materials and side products. nih.govgoogle.com

For heterobifunctional PEGs, a significant challenge is preventing the formation of homobifunctional byproducts (e.g., Azide-PEG-Azide or Hydrazide-PEG-Hydrazide). google.com Synthetic strategies often employ orthogonal protecting groups, where one terminus is masked while the other is functionalized, followed by deprotection and functionalization of the second terminus. acs.org Careful control of reaction stoichiometry and purification at each step are essential. mdpi.comgoogle.com Techniques like size exclusion chromatography (SEC), NMR spectroscopy, and MALDI-TOF mass spectrometry are indispensable for characterizing the final product and confirming its purity and bifunctionality. semanticscholar.orgrsc.orgnih.gov

Table 2: Analytical Techniques for Purity Assessment

| Technique | Purpose | Key Information Provided |

|---|---|---|

| NMR Spectroscopy | Structural Verification & Purity | Confirms the presence of terminal functional groups (azide, hydrazide) and assesses the degree of functionalization. mdpi.comnih.gov |

| MALDI-TOF MS | Molecular Weight & Distribution | Determines the molecular weight of the PEG derivative and assesses its monodispersity. nih.govrsc.org |

| Size Exclusion Chromatography (SEC) | Purity & Molecular Weight Distribution | Separates the desired product from impurities and homobifunctional byproducts based on hydrodynamic volume. semanticscholar.orgresearchgate.net |

| Reverse-Phase HPLC | Oligomer Purity | Quantitatively determines the dispersity of oligo(ethylene glycol) products. rsc.org |

Ultimately, the successful synthesis of compounds like Azido-PEG1-Hydrazide HCl Salt hinges on a well-designed, multi-step strategy that combines efficient functionalization reactions with rigorous purification and analytical validation to ensure a final product of high purity and defined structure. mdpi.comgoogle.comrsc.org

Chemoselective Reaction Mechanisms and Applications of Azido Peg1 Hydrazide Hcl Salt

Azide-Mediated Click Chemistry Applications

The azide (B81097) functional group is a cornerstone of click chemistry, a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions. broadpharm.com The azide on the Azido-PEG1-Hydrazide HCl Salt can participate in several types of click reactions to form a stable triazole linkage. broadpharm.comszabo-scandic.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used click chemistry reaction that joins molecules containing azide and terminal alkyne functionalities. nih.govmdpi.com In the context of this compound, the azide group readily reacts with a terminal alkyne-bearing molecule in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.comnih.gov

The Cu(I) catalyst, often generated in situ from a Cu(II) salt like copper sulfate (B86663) and a reducing agent such as sodium ascorbate, is essential for the reaction's high rate and regioselectivity. nih.govjenabioscience.com The presence of ligands, for instance, tris(benzyltriazolylmethyl)amine (TBTA), can accelerate the reaction and protect biomolecules from oxidative damage by stabilizing the Cu(I) oxidation state. mdpi.comnih.gov This reaction is highly efficient and can be performed under aqueous conditions, making it suitable for modifying sensitive biological molecules. nih.govjenabioscience.com The resulting triazole linkage is exceptionally stable. broadpharm.comszabo-scandic.com

Table 1: Key Features of CuAAC with this compound

| Feature | Description |

| Reactants | This compound (azide), Terminal Alkyne-functionalized molecule |

| Catalyst | Copper(I) ions, often from Cu(II) salt and a reducing agent (e.g., sodium ascorbate) |

| Product | 1,4-disubstituted 1,2,3-triazole linkage |

| Key Advantages | High regioselectivity, high yield, mild aqueous reaction conditions, stable product |

| Common Ligands | Tris(benzyltriazolylmethyl)amine (TBTA) to accelerate the reaction and prevent side reactions |

Copper-Free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound

To circumvent the potential cytotoxicity of copper catalysts in living systems, strain-promoted alkyne-azide cycloaddition (SPAAC) was developed. nih.govnih.gov This reaction involves the use of a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), instead of a terminal alkyne. broadpharm.comszabo-scandic.commedchemexpress.com The inherent ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a metal catalyst. rsc.orginterchim.fr

When this compound is reacted with a molecule functionalized with a strained alkyne like DBCO or BCN, it forms a stable triazole linkage. medchemexpress.commedchemexpress.com SPAAC is a bioorthogonal reaction, meaning it can proceed within a complex biological environment without interfering with native biochemical processes. interchim.frresearchgate.net This makes it an invaluable tool for in vivo labeling and imaging. researchgate.net

Table 2: Comparison of CuAAC and SPAAC for Azide Conjugation

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Alkyne Type | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |

| Catalyst Required | Yes (Copper I) | No |

| Biocompatibility | Potential cytotoxicity from copper catalyst | Highly bioorthogonal and biocompatible |

| Reaction Speed | Generally very fast | Rapid, dependent on the specific cyclooctyne |

| Application Focus | In vitro conjugation, material science | In vivo imaging, live-cell labeling |

Regioselectivity and Efficiency in Triazole Linkage Formation

A significant advantage of the CuAAC reaction is its exceptional regioselectivity, almost exclusively producing the 1,4-disubstituted triazole isomer. nih.govmdpi.com This is in contrast to the uncatalyzed Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-isomers. mdpi.com The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which directs the azide to add to the terminal carbon of the alkyne, thus ensuring the formation of the 1,4-adduct. wikipedia.org This high level of control over the product's regiochemistry is crucial for creating well-defined molecular conjugates. mdpi.com

In specific cases where the 1,5-regioisomer is desired, alternative catalysts, such as ruthenium-based complexes, can be employed, although this is less common. mdpi.comwikipedia.org The efficiency of both CuAAC and SPAAC is typically very high, often proceeding to near completion with high yields, which is a hallmark of click chemistry reactions. mdpi.comrsc.org

Hydrazide-Mediated Conjugation through Hydrazone Formation

The hydrazide group (–CONHNH2) of this compound provides a second chemoselective handle for conjugation, reacting specifically with carbonyl compounds like aldehydes and ketones to form a hydrazone bond (–C=N-NH-). broadpharm.comaxispharm.com

Reaction with Aldehyde-Functionalized Substrates

The reaction between the hydrazide moiety and an aldehyde is a condensation reaction that occurs readily under mild, slightly acidic conditions (typically pH 5-7). axispharm.comthermofisher.com This pH range is compatible with many biological molecules. axispharm.com The nucleophilic hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hydrazone linkage and the elimination of a water molecule. nih.gov

Stability and Reversibility of Hydrazone Bonds in Research Contexts

Hydrazone bonds are generally more stable than the imine bonds formed from simple amines and aldehydes. thermofisher.comnih.gov However, a key feature of the hydrazone linkage is its pH-dependent stability. While relatively stable at neutral or physiological pH (around 7.4), the hydrazone bond is susceptible to hydrolysis under acidic conditions (pH 4.5-5.5). nih.gov This cleavage regenerates the original aldehyde and hydrazide components.

This reversibility is a valuable characteristic in certain research applications, such as drug delivery systems designed to release a payload in the acidic environment of endosomes or lysosomes. The stability of the hydrazone can be tuned by the chemical nature of the reacting aldehyde and hydrazide. For instance, hydrazones derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes due to resonance stabilization. nih.govnih.gov Conversely, bis-aliphatic hydrazone bonds form rapidly at physiological pH without a catalyst and still exhibit pH-dependent hydrolysis. ddmckinnon.com This tunable stability allows for the design of linkers with specific release profiles. nih.govnih.gov The bond can also be made permanently stable by reduction with a reagent like sodium cyanoborohydride, which converts the hydrazone to a stable hydrazide linkage. nih.gov

Table 3: Characteristics of Hydrazone Bond Formation and Stability

| Characteristic | Description |

| Reaction | Condensation of a hydrazide with an aldehyde or ketone |

| Optimal pH | Slightly acidic (pH 5-7) |

| Bond Formed | Hydrazone (-C=N-NH-) |

| Stability | More stable than imine bonds; pH-dependent |

| Cleavage | Hydrolyzes under acidic conditions (e.g., pH < 6) |

| Reversibility | The bond is reversible, which can be exploited for controlled release |

| Stabilization | Can be reduced (e.g., with NaCNBH3) to form a stable, irreversible bond |

Orthogonal Reactivity and Selective Bioconjugation Strategies with this compound

The distinct chemical reactivities of the azide and hydrazide functional groups within the this compound molecule allow for its use in highly selective, sequential, or one-pot bioconjugation strategies. This property, known as orthogonal reactivity, enables the specific attachment of different molecules to a target biomolecule or the cross-linking of two different biomolecules in a controlled manner. The reactions of the azide and hydrazide moieties are chemoselective, meaning they react specifically with their respective partners without cross-reactivity or interference from most functional groups found in biological systems. axispharm.combiochempeg.comlumiprobe.com

The azide group is prized for its bioorthogonality; it is virtually absent in natural biological systems and remains stable until it encounters its specific reaction partner. researchgate.net This makes it an ideal handle for clean and specific ligations. The primary reactions involving the azide group are:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : A cornerstone of "click chemistry," this reaction occurs between an azide and a strained alkyne (e.g., dibenzocyclooctyne, DBCO) to form a stable triazole linkage. creativepegworks.com Crucially, SPAAC does not require a cytotoxic copper catalyst, making it highly suitable for applications in living cells. researchgate.net

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is another highly efficient click chemistry reaction that joins an azide with a terminal alkyne. While very effective, its application in living systems can be limited by the toxicity of the copper catalyst. researchgate.net

Staudinger Ligation : This reaction involves the coupling of an azide with a phosphine-containing molecule, such as a triarylphosphine, to form an amide bond. lumiprobe.comcreativepegworks.com It was one of the first bioorthogonal reactions to be developed and offers a reliable alternative to click chemistry. creativepegworks.com

The hydrazide group provides a complementary reactivity profile, primarily targeting carbonyl compounds:

Hydrazone Formation : The hydrazide group reacts with aldehydes and ketones to form a stable hydrazone bond. axispharm.comoup.com This reaction is particularly useful as aldehyde or ketone functionalities can be introduced into biomolecules, such as proteins or polysaccharides, through specific chemical or enzymatic methods. For instance, the 1,2-diol groups in saccharides can be oxidized with sodium periodate (B1199274) to generate reactive aldehydes. lumiprobe.com The resulting hydrazone linkage is relatively stable, although its formation is pH-dependent and can be reversible under certain conditions. oup.com

Acyl Azide Formation : Under specific oxidative conditions, a hydrazide can be converted into a highly reactive acyl azide intermediate, which can then couple with amine groups. researchgate.netacs.org

The power of this compound lies in the ability to combine these reactions sequentially. A researcher can first use the hydrazide end to attach the linker to an aldehyde-bearing biomolecule and then use the exposed azide group to "click" on a second molecule containing an alkyne. This stepwise approach allows for the construction of complex, well-defined bioconjugates.

A representative strategy for the dual functionalization of a biomolecule is outlined below. In this hypothetical example, a glycoprotein (B1211001) is first modified to present an alkyne group. Then, a therapeutic small molecule containing an aldehyde is attached to the glycoprotein using this compound as the linker in a two-step process.

Table 1: Hypothetical Sequential Bioconjugation Strategy

| Step | Reaction | Reactant 1 | Reactant 2 | Product | Typical Reaction Conditions |

|---|---|---|---|---|---|

| 1 | Hydrazone Ligation | Aldehyde-modified Small Molecule | This compound | Azido-PEG1-Linker-Small Molecule | pH 5.0-7.0, Aqueous Buffer |

This orthogonal approach ensures that the linker first binds to the small molecule via the hydrazide-aldehyde reaction without affecting the glycoprotein. Following purification of the intermediate, the azide on the linker is then specifically reacted with the alkyne-modified glycoprotein, resulting in a precisely constructed conjugate. Research on similar heterobifunctional linkers has demonstrated the feasibility of such sequential conjugations for creating complex protein-protein or protein-drug conjugates. For example, a dually reactive linker with an N-terminal azide and a C-terminal thiol has been successfully used to conjugate insulin (B600854) with enzyme inhibitors in a stepwise manner, highlighting the robustness of this general strategy.

The selection of the specific ligation chemistry (e.g., SPAAC vs. CuAAC) and the order of the reaction steps depend on the stability and functional groups of the target molecules. The versatility offered by the azide and hydrazide ends of this compound makes it a powerful tool for developing advanced bioconjugates for therapeutic and diagnostic applications.

Advanced Research Applications in Biomolecular Functionalization

Oligonucleotide and Nucleic Acid Derivatization

The precise modification of oligonucleotides and nucleic acids is fundamental for the development of diagnostic probes, antisense therapeutics, and DNA-based nanostructures. Azido-PEG1-Hydrazide HCl Salt offers a versatile chemical tool for these applications.

Covalently attaching oligonucleotides to solid supports like microarrays or to other molecules is essential for many biotechnological applications. nih.govresearchgate.net The hydrazide group of the linker can be used to form stable covalent bonds with oligonucleotide scaffolds that have been modified to contain a reactive carbonyl group.

A common strategy involves introducing an aldehyde at a specific position, often the 3' or 5' terminus of the oligonucleotide. This can be achieved during solid-phase synthesis using specialized phosphoramidite (B1245037) reagents. Alternatively, a 3'-terminal ribonucleotide can be oxidized with periodate (B1199274) to generate a dialdehyde (B1249045) structure, which can then react with a hydrazide. nih.gov The reaction between the aldehyde-modified oligonucleotide and this compound results in the formation of a hydrazone linkage, covalently attaching the Azido-PEG1 moiety to the nucleic acid scaffold. nih.gov

The terminal azide (B81097) group on the now-functionalized oligonucleotide provides a versatile point of attachment for other molecules via click chemistry. This allows for the conjugation of fluorophores, quenchers, proteins, or other oligonucleotides, enabling the construction of complex bioconjugates. axispharm.combroadpharm.com

| Oligonucleotide Modification | Linker Reactive Group | Resulting Linkage | Application Example |

|---|---|---|---|

| 5' or 3' Aldehyde Modification | Hydrazide | Hydrazone | Immobilization on microarray surfaces. nih.gov |

| Periodate Oxidation of 3'-Ribonucleotide | Hydrazide | Dihydroxy-morpholino (after reduction) | Conjugation to other biomolecules. nih.gov |

| Resulting Azide-Functionalized Oligo + Alkyne-Molecule | Azide | Triazole | Attachment of fluorescent probes or drugs. |

The introduction of a PEG linker onto a nucleic acid can influence its biophysical properties, including its hybridization behavior. Research has shown that the presence of polyethylene (B3416737) glycol in a hybridization solution can significantly increase the rate of hybridization between complementary nucleic acid strands. nih.gov This effect is attributed to volume exclusion, where the PEG polymer effectively increases the concentration of the nucleic acids, thereby accelerating the rate at which they find and bind to their complementary partners. nih.gov

While this compound has a very short PEG chain (n=1), the principle remains relevant. The covalent attachment of this hydrophilic linker can alter the local hydration environment of the oligonucleotide. This modification can potentially impact duplex stability and the kinetics of hybridization, factors that are critical for the performance of diagnostic probes and the assembly of DNA nanostructures. The azide functionality further allows for the attachment of other moieties that can introduce new functionalities, such as altering solubility, providing a reporter signal, or enabling interaction with other biological systems. axispharm.com

Polysaccharide and Glycoconjugate Engineering

Polysaccharides play vital roles in numerous biological processes, and their modification is a key strategy in creating advanced biomaterials, hydrogels, and targeted drug delivery systems. nih.govnih.gov this compound is well-suited for the chemical engineering of these complex carbohydrates.

Similar to the strategy used for glycoproteins, the abundant vicinal diol groups present in most polysaccharides (e.g., hyaluronic acid, dextran, heparin) can be oxidized with sodium periodate to generate reactive aldehyde groups along the polymer backbone. The density of these aldehydes can be controlled by adjusting the reaction conditions, such as the concentration of the oxidizing agent.

The hydrazide group of this compound can then react with these aldehydes to form stable hydrazone linkages, effectively decorating the polysaccharide with azide-terminated PEG chains. This process transforms the native polysaccharide into a versatile platform for further functionalization. The azide groups can be used to attach peptides, drugs, or cross-linking agents via click chemistry. For instance, two different batches of a polysaccharide, one functionalized with azides and the other with alkynes, can be mixed to form a covalently cross-linked hydrogel suitable for tissue engineering or controlled drug release applications. nih.govnih.gov This approach leverages the biocompatibility of the polysaccharide while introducing new functionalities through precise chemical modification.

Modification of Carbohydrate Antigens and Surfaces

The surfaces of cells are adorned with a dense and complex layer of carbohydrates, collectively known as the glycocalyx. These carbohydrate structures, often in the form of glycoproteins and glycolipids, are crucial mediators of cellular communication, recognition, and adhesion. The specific patterns of these carbohydrate antigens can change dramatically in various physiological and pathological states, including cancer and infectious diseases. Consequently, the ability to modify and label these carbohydrate structures is of paramount importance for both fundamental research and the development of new diagnostic and therapeutic strategies.

Once the aldehyde groups are introduced, this compound can be used to attach a bioorthogonal azide handle to the carbohydrate antigen. The hydrophilic PEG1 spacer helps to maintain the solubility of the modified carbohydrate in aqueous environments. The resulting azide-functionalized carbohydrate can then be used in a variety of downstream applications through "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the highly efficient and specific attachment of a wide range of probes, including fluorescent dyes, biotin (B1667282) tags, or even therapeutic agents.

This two-step modification strategy, summarized in the table below, provides a robust method for labeling and visualizing specific carbohydrate antigens on the surface of living cells or on isolated glycoproteins. This enables researchers to track the trafficking of these antigens, study their interactions with other molecules, and develop targeted delivery systems.

| Step | Reaction | Reagents | Functional Group Introduced |

| 1 | Oxidation of Sialic Acid | Sodium Periodate | Aldehyde |

| 2 | Hydrazone Formation | This compound | Azide |

| 3 | Click Chemistry | Alkyne-modified probe (e.g., fluorescent dye) | Reporter/Effector Molecule |

Synthesis of Glycoconjugates for Bio-interactions Studies

Glycoconjugates, molecules in which a carbohydrate is covalently linked to another chemical species such as a protein or a lipid, are essential for a multitude of biological processes. The interactions between glycans and proteins (lectins) are particularly important, governing processes ranging from immune cell trafficking to pathogen recognition. The synthesis of well-defined glycoconjugates is therefore a critical endeavor for researchers seeking to unravel the complexities of these interactions and to develop new therapeutic interventions.

This compound serves as a versatile linker in the modular synthesis of glycoconjugates. Its bifunctional nature allows for the separate and controlled introduction of a carbohydrate and another biomolecule. For instance, a carbohydrate with a free aldehyde or ketone group can be reacted with the hydrazide end of the linker. The resulting azide-functionalized carbohydrate can then be conjugated to a protein or peptide that has been modified to contain an alkyne group. This approach allows for the site-specific glycosylation of proteins, mimicking the natural process of post-translational modification.

The synthesized glycoconjugates can be used in a variety of bio-interaction studies. For example, they can be immobilized on a solid support to create a "glycan array," a powerful tool for screening the binding specificity of lectins or for identifying novel carbohydrate-binding proteins. Alternatively, they can be used in solution-based assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to quantify the kinetics and thermodynamics of glycan-protein interactions.

The table below outlines a general strategy for the synthesis of a model glycoconjugate using this compound, highlighting the key reaction steps and the purpose of each component.

| Component | Modification Strategy | Resulting Functionality |

| Carbohydrate | Reaction with hydrazide of this compound | Azide-functionalized carbohydrate |

| Protein/Peptide | Introduction of an alkyne group via reaction with an NHS-alkyne reagent | Alkyne-modified protein |

| Conjugation | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition | Covalently linked glycoconjugate |

Through such synthetic strategies, researchers can generate a library of well-defined glycoconjugates with varying carbohydrate structures, linker lengths, and protein scaffolds. These tools are invaluable for dissecting the molecular details of carbohydrate-mediated biological recognition events and for the rational design of new glycomimetic drugs.

Emerging Research Frontiers Utilizing Azido Peg1 Hydrazide Hcl Salt

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins. axispharm.commdpi.com A PROTAC molecule is composed of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.comacs.org Azido-PEG1-Hydrazide HCl Salt serves as a versatile component in the construction of these critical linkers.

The characteristics of the linker, such as its length, rigidity, and chemical composition, directly influence the stability and geometry of the ternary complex. axispharm.comprecisepeg.comacs.org A well-designed linker correctly orients the two protein-binding ligands, which can lead to favorable new protein-protein interactions between the target and the E3 ligase within the complex. acs.orgacs.org This phenomenon, known as positive cooperativity, enhances the thermodynamic stability of the ternary complex and can lead to more efficient degradation. acs.org Conversely, an improperly designed linker can result in steric hindrance or unfavorable interactions, leading to negative cooperativity and reduced degradation efficiency. acs.org The single PEG unit in Azido-PEG1-Hydrazide provides a defined length and flexibility that can be crucial for achieving optimal ternary complex formation. axispharm.comacs.org

Table 1: Key Functions of the Linker in PROTAC Efficacy

| Function | Description | Reference |

| Ternary Complex Formation | The linker physically connects the target protein ligand and the E3 ligase ligand, enabling the formation of the essential POI-PROTAC-E3 ligase complex. | axispharm.comprecisepeg.com |

| Complex Stabilization | The linker's properties (length, flexibility, hydrophilicity) influence the stability and conformation of the ternary complex, which is crucial for efficient ubiquitination. | axispharm.comacs.org |

| Modulation of Cooperativity | A well-designed linker can induce positive cooperativity by fostering favorable protein-protein interactions between the target and the E3 ligase, enhancing complex stability. | acs.org |

| Selectivity Enhancement | Adjusting the linker's structure can fine-tune the targeting of specific proteins, potentially enabling the degradation of previously "undruggable" targets. | axispharm.com |

| Control of Physicochemical Properties | The linker's composition affects the PROTAC's solubility, cell permeability, and overall pharmacokinetic profile. | axispharm.comprecisepeg.com |

A significant challenge in PROTAC development is managing their physicochemical properties. nih.govmdpi.com PROTACs are often large molecules that can suffer from poor water solubility and limited cell permeability, hindering their therapeutic potential. nih.govmdpi.com The incorporation of polyethylene (B3416737) glycol (PEG) chains into the linker, a strategy known as PEGylation, is a widely used method to address these issues. axispharm.comprecisepeg.com

Advanced Antibody-Drug Conjugate (ADC) Linker Design

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects these two components is crucial for the ADC's stability in circulation and its ability to release the payload at the target site. This compound is a heterobifunctional linker well-suited for creating advanced ADCs for research purposes. broadpharm.combroadpharm.com

The dual reactivity of this compound allows for a two-step conjugation process in ADC research. broadpharm.com

Azide (B81097) Reactivity : The azide group is stable and highly selective, making it ideal for use in "click chemistry." broadpharm.comaxispharm.com It can react with a terminal alkyne or a strained cyclooctyne (B158145) (like BCN or DBCO) that has been engineered onto the antibody, forming a stable triazole linkage. broadpharm.commedchemexpress.com This reaction is bioorthogonal, meaning it occurs efficiently in biological conditions without interfering with native biochemical processes.

Hydrazide Reactivity : The hydrazide group at the other end of the linker is used to conjugate the cytotoxic payload. broadpharm.com It reacts with an aldehyde or ketone group on the drug molecule to form a hydrazone bond. broadpharm.com

This modular approach allows researchers to connect a wide variety of antibodies and payloads to study targeted delivery, efficacy, and linker stability in various cancer models.

The success of an ADC relies heavily on the stability of its linker. The linker must be stable enough to prevent premature drug release while the ADC circulates in the bloodstream (at a physiological pH of ~7.4), but it must also be able to cleave and release the drug once it is internalized into the target cancer cell. The hydrazone bond formed from the hydrazide moiety of this compound provides this pH-sensitive release mechanism. researchgate.net

Hydrazone linkages are known to be stable at neutral pH but are susceptible to hydrolysis under the acidic conditions found in cellular endosomes and lysosomes (pH 4.5–6.5). nih.gov This acidic environment promotes the cleavage of the hydrazone bond, releasing the active drug precisely where it is needed to induce cell death. The rate of this hydrolysis can be influenced by the chemical structures adjacent to the hydrazone bond, allowing for the fine-tuning of the drug release profile in research settings. nih.govnih.gov

Table 2: pH-Dependent Stability of Hydrazone Linkages in ADC Research

| Environment | Approximate pH | Hydrazone Bond Stability | Outcome | Reference |

| Bloodstream | ~7.4 | Stable | The cytotoxic payload remains attached to the antibody, minimizing systemic toxicity. | researchgate.net |

| Tumor Microenvironment | 6.5 - 7.0 | Generally Stable | Minimal premature drug release in the vicinity of the tumor. | |

| Endosomes/Lysosomes | 4.5 - 6.5 | Labile (Cleaved) | The bond is hydrolyzed, leading to the precise and targeted release of the active drug inside the cancer cell. | nih.gov |

Engineering of Biofunctional Polymeric Materials and Hydrogels

Beyond its use in PROTACs and ADCs, the chemical functionalities of this compound make it a valuable building block for creating advanced biomaterials. Hydrogels, which are three-dimensional networks of crosslinked polymers, are widely used in tissue engineering and drug delivery as they can mimic the extracellular matrix. researchgate.net

The azide group is a key component for forming hydrogels under biologically compatible conditions. nih.govnih.gov Azide-functionalized polymers, such as azide-modified PEG, can be crosslinked using highly efficient and bioorthogonal click chemistry reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). researchgate.netrsc.org This allows for the rapid formation of hydrogels in the presence of living cells without causing toxicity. researchgate.net

In such a system, this compound could be used to incorporate additional functionality. The azide group can participate in the crosslinking reaction to form the hydrogel network, while the free hydrazide group can be used to covalently immobilize therapeutic proteins, growth factors, or other bioactive molecules that contain an accessible aldehyde or ketone group. This dual functionality enables the engineering of biofunctional hydrogels designed for specific applications in regenerative medicine and controlled drug release.

Cross-linking Strategies for Polymeric Architectures

The ability to form stable linkages under distinct reaction conditions allows this compound to be employed in advanced cross-linking strategies for creating novel polymeric architectures. For instance, a polymer backbone functionalized with alkyne groups can be cross-linked with this linker via the CuAAC reaction. The resulting network would possess pendant hydrazide groups, which can then be used for subsequent modifications, such as the immobilization of biomolecules or the formation of a secondary network through reaction with aldehyde-containing polymers. This approach allows for the fabrication of multi-layered or functionally diverse hydrogels and other polymeric scaffolds with precisely controlled chemical and physical properties.

The table below illustrates a hypothetical reaction scheme for a two-step cross-linking process to form a functionalized hydrogel.

| Step | Reactant 1 | Reactant 2 | Reaction Type | Linkage Formed | Resulting Functionality |

| 1 | Alkyne-modified Polymer | This compound | CuAAC | Triazole | Pendant Hydrazide Groups |

| 2 | Hydrazide-functionalized Network | Aldehyde-containing Biomolecule | Hydrazone Formation | Hydrazone | Immobilized Biomolecule |

Surface Modification of Biomaterials for Cell-Material Interaction Studies

The surface properties of biomaterials play a critical role in dictating cellular responses, including adhesion, proliferation, and differentiation. This compound offers a powerful method for modifying biomaterial surfaces to study and control these interactions. The linker can be covalently attached to a surface that has been pre-functionalized with either an alkyne or a carbonyl group.

For example, a biomaterial surface can be modified to present alkyne groups. Subsequent reaction with this compound via click chemistry results in a surface decorated with hydrazide moieties. These hydrazide groups can then be used to immobilize specific cell-adhesive peptides (e.g., RGD) or other signaling molecules that contain a ketone or aldehyde. This strategy allows for the precise control of ligand density on the surface, which is a crucial parameter in cell-material interaction studies. The short PEG spacer also helps to present the immobilized molecules in a biocompatible and accessible manner, minimizing non-specific protein adsorption.

Development of Complex Supramolecular Assemblies and Dendrimers

The orthogonal reactivity of this compound is also highly advantageous in the bottom-up construction of complex supramolecular structures, including dendrimers and functionalized nanoscale scaffolds.

Construction of Branched Polymeric Systems

Dendrimers and other branched polymers are of great interest due to their unique properties, such as a high density of terminal functional groups and a well-defined globular structure. This compound can be used as a building block in the convergent or divergent synthesis of such structures. For instance, a core molecule with multiple alkyne groups can be reacted with an excess of the linker to create a first-generation dendron with terminal hydrazide groups. These hydrazide groups can then be reacted with a molecule containing multiple aldehyde or ketone functionalities to build the next generation, and so on. This iterative process allows for the precise construction of dendrimers with a tailored number of branches and terminal functionalities.

Multi-functionalization of Nanoscale Scaffolds

Nanoparticles, liposomes, and other nanoscale scaffolds are widely explored for applications in drug delivery, diagnostics, and bioimaging. The ability to attach multiple different molecules to their surface is crucial for their function. This compound provides a means to achieve this multi-functionalization.

A nanoscale scaffold, such as a liposome (B1194612), can be prepared with both alkyne- and carbonyl-containing lipids in its membrane. The azide group of the linker can be used to attach a targeting ligand via click chemistry, while the hydrazide group can simultaneously or sequentially be used to conjugate a therapeutic drug or an imaging agent. This dual-conjugation strategy allows for the creation of highly sophisticated and targeted nanocarriers.

The following table summarizes the orthogonal conjugation capabilities of this compound for the functionalization of a nanoscale scaffold.

| Functional Group on Linker | Reactive Partner on Scaffold | Reaction Type | Potential Conjugate |

| Azide | Alkyne | CuAAC | Targeting Ligand |

| Hydrazide | Aldehyde/Ketone | Hydrazone Formation | Drug Molecule / Imaging Agent |

Analytical and Characterization Methodologies in Azido Peg1 Hydrazide Hcl Salt Research

Spectroscopic Techniques for Conjugation Confirmation

Spectroscopic methods are indispensable for providing direct evidence of successful conjugation and for elucidating the precise chemical structure of the newly formed molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural verification of conjugates involving Azido-PEG1-Hydrazide and similar PEG linkers. nih.gov By analyzing the chemical shifts, integration, and coupling patterns of atomic nuclei, researchers can confirm the formation of new covalent bonds and verify the structure of the final product.

In the context of Azido-PEG1-Hydrazide conjugates, ¹H NMR is particularly informative. For instance, after the azide (B81097) group participates in a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click reaction, the formation of a triazole ring is confirmed by the appearance of a characteristic new peak in the ¹H NMR spectrum, typically around 8 ppm. nih.govrsc.org The prominent signals corresponding to the ethylene (B1197577) glycol protons of the PEG chain are also a key feature in the spectra of these conjugates. nih.gov

In one study, the synthesis of bisamino-PEGs, a related precursor, was confirmed by ¹H NMR, which showed characteristic peaks for the methylene (B1212753) group adjacent to the new amine (CH₂-NH₂) in the range of 2.90–3.10 ppm. nih.gov The structural integrity and substitution of more complex, multi-component PEG conjugates have also been firmly established through detailed ¹H NMR analysis. nih.govrsc.org

Table 1: Representative ¹H NMR Spectral Data for PEG Conjugate Characterization This table is generated based on representative data from cited literature and serves as an illustrative example.

| Functional Group | Typical Chemical Shift (ppm) | Significance in Conjugate Analysis | Source |

|---|---|---|---|

| PEG Methylene Protons (-CH₂-CH₂-O-) | ~3.6 | Confirms the presence and integrity of the PEG backbone. | nih.gov |

| Triazole Proton | ~8.0 | Confirms successful CuAAC "click" reaction of the azide group. | nih.govrsc.org |

Mass spectrometry (MS) is a critical technique used to determine the molecular weight of the final conjugate, thereby confirming that the desired molecules have been successfully linked. It also serves as a tool to assess the purity of the product. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI-MS) are commonly employed. nih.gov

MS analysis provides the precise mass of the conjugate, which should correspond to the sum of the molecular weights of the starting materials minus any small molecules lost during the reaction. For PEGylated molecules, the mass spectrum often shows a characteristic distribution of peaks separated by 44 Da, corresponding to the mass of a single ethylene glycol (–CH₂–CH₂–O–) repeating unit. nih.gov This pattern helps to confirm the presence of the PEG linker in the final product.

Research has shown that MALDI-TOF MS can effectively confirm the molecular weight and, by extension, the structure of complex glycoconjugates built on PEG scaffolds. nih.govrsc.org In some cases, even if the mass spectrum might suggest the loss of a functional group like azide, its presence can be definitively confirmed through subsequent successful conjugation reactions, with the final product's mass verifying the entire structure. nih.gov

Chromatographic Methods for Product Isolation and Analysis

Chromatography is essential for both the purification of Azido-PEG1-Hydrazide conjugates from unreacted starting materials and byproducts, and for the analytical assessment of purity and polymer characteristics.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of PEG conjugates. nih.gov Due to differences in polarity and size between the starting materials, the linker, and the final conjugate, HPLC can effectively separate the desired product from the reaction mixture.

Reversed-phase HPLC (RP-HPLC), often using a C18 stationary phase, is particularly common. rsc.org In this method, molecules are separated based on their hydrophobicity. The crude reaction mixture is loaded onto the column, and a gradient of solvents (e.g., water and methanol (B129727) or acetonitrile) is used to elute the components. rsc.org This method has been successfully used to purify multi-step, sequentially assembled PEG-based glycoconjugates, yielding products with high purity. rsc.org The purity of the collected fractions can then be re-assessed using analytical HPLC. acs.org

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a specialized form of HPLC that separates molecules based on their hydrodynamic volume or size in solution. GPC is particularly useful for analyzing polymers and macromolecules like PEG conjugates. escholarship.org

This technique is used to determine the molecular weight distribution and polydispersity index (PDI) of PEGylated molecules. A low PDI is indicative of a polymer sample with chains of very similar lengths, which is often a critical quality attribute. GPC can also be employed to monitor the progress of a polymerization reaction or to confirm that a conjugation reaction has occurred by observing a shift in retention time corresponding to an increase in molecular size. escholarship.org For example, GPC analysis has been used to demonstrate a high degree of azide end-group functionalization on polymers. escholarship.org

Quantitative Analysis of Reaction Efficiency and Functionalization Degree

Quantifying the efficiency of the conjugation reaction and determining the degree of functionalization are critical for ensuring the quality and consistency of the final product. A combination of spectroscopic and chromatographic techniques is often used for this purpose.

The degree of PEGylation can be assessed using methods like ESI-MS, which can distinguish between and quantify species with different numbers of attached PEG chains. NMR spectroscopy can also be used quantitatively. By comparing the integration of signals from the parent molecule with signals unique to the attached Azido-PEG1-Hydrazide linker, one can calculate the average number of linkers attached per molecule. nih.gov

HPLC analysis is also a powerful quantitative tool. By creating a calibration curve with standards of known concentration, the amount of unreacted starting material or the yield of the final conjugate can be accurately determined. The efficiency of conjugation reactions is primarily controlled by factors such as the concentration of reactants and the reactivity of the functional groups. acs.org For instance, studies on the conjugation of biomolecules to scaffolds show that increasing the amount of functionalization on the scaffold leads to a corresponding increase in attached biomolecules. acs.org

Table 2: Methods for Quantitative Analysis of PEG Conjugation This table summarizes the application of different analytical methods for quantitative assessment.

| Analytical Method | Parameter Measured | Application in Azido-PEG1-Hydrazide Research | Source |

|---|---|---|---|

| Mass Spectrometry (ESI-MS) | Average molecular weight, distribution of species | Determines the degree of PEGylation by identifying molecules with one, two, or more linkers attached. | |

| NMR Spectroscopy | Signal Integration Ratios | Calculates the ratio of substitution by comparing signals from the target molecule and the PEG linker. | nih.gov |

| HPLC | Peak Area | Quantifies the amount of product formed and residual starting materials, allowing for yield calculation. | nih.govrsc.org |

Theoretical Frameworks and Mechanistic Insights in Azido Peg1 Hydrazide Hcl Salt Chemistry

Kinetic Studies of Click Chemistry Reactions Involving Azido-PEG1-Hydrazide HCl Salt

The azide (B81097) functional group of this compound is primarily utilized in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". broadpharm.comacs.org For applications in biological systems, the catalyst-free version, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is particularly relevant as it avoids the cytotoxicity associated with copper catalysts. acs.orgbiochempeg.com The driving force for SPAAC is the high ring strain of cyclooctyne (B158145) derivatives, which significantly lowers the activation energy of the cycloaddition. magtech.com.cn

The kinetics of the reaction are typically second-order and are highly dependent on the structure of the cyclooctyne reaction partner. Research has shown that modifications to the cyclooctyne ring can alter reaction rates by several orders of magnitude. For instance, dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are common reaction partners for azides in SPAAC. broadpharm.com The introduction of electron-withdrawing groups on the cyclooctyne can further accelerate the reaction. researchgate.net

The rate of cycloaddition is also influenced by the reaction medium and the azide's local environment. Studies have demonstrated that the presence of a short polyethylene (B3416737) glycol (PEG) linker, such as the one in Azido-PEG1-Hydrazide, can increase the rate of SPAAC. rsc.org This rate enhancement is attributed to the hydrophilicity and flexibility of the PEG chain. Furthermore, factors like pH and buffer composition can impact reaction kinetics, with higher pH values generally leading to increased reaction rates. rsc.org

Below is a table of representative second-order rate constants for the reaction of a model azide (benzyl azide) with various strained alkynes, illustrating the kinetic differences.

| Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Reference |

| Dibenzocyclooctyne (DBCO) | 1.47 | 80% DMSO in PBS | researchgate.net |

| Tetramethylthiacycloheptyne (TMTH) | 29.2 | 80% DMSO in PBS | researchgate.net |

| Bicyclo[6.1.0]nonyne derivative (BCN-OH) | 1824 | Not specified | researchgate.net |

| Dibenzoazacyclooctyne (DIBAC) | Up to 1.3 | Not specified | acs.org |

This interactive table provides a summary of kinetic data for representative SPAAC reactions. The rate constants highlight the significant influence of the alkyne's structure on reaction speed.

Thermodynamic Considerations in Hydrazone Bond Formation and Stability

The hydrazide group of this compound reacts with aldehydes or ketones to form a C=N hydrazone bond. This reaction is a reversible condensation process that proceeds under mildly acidic to neutral pH conditions, with water as the only byproduct. nih.gov The general mechanism involves a nucleophilic attack of the hydrazide on the carbonyl carbon to form a tetrahedral intermediate, followed by dehydration to yield the hydrazone. nih.gov

From a thermodynamic standpoint, the formation of hydrazones is an equilibrium process. researchgate.net While the bond is susceptible to hydrolysis, the equilibrium generally favors the formation of the hydrazone product in aqueous solutions, especially when compared to the analogous imine (Schiff base) formed from a primary amine. acs.org This enhanced stability makes hydrazone linkages suitable for creating dynamic covalent libraries or for applications where reversible conjugation is desired. redalyc.org

The stability of the hydrazone bond, and thus the position of the equilibrium, is influenced by several factors:

pH: The reaction rate and equilibrium are pH-dependent. The dehydration step of the mechanism is typically the rate-limiting step and is subject to general acid catalysis. nih.gov

Electronic Effects: The electronic properties of both the hydrazide and the carbonyl reactant play a significant role. Electron-deficient hydrazides, such as the acylhydrazide moiety in the title compound, generally react more slowly than simple hydrazines. researchgate.net However, the resulting acylhydrazone bond exhibits considerable stability.

PEG Linker: Short PEG linkers, like the single ethylene (B1197577) glycol unit in Azido-PEG1-Hydrazide, are not expected to significantly impact the electronic nature of the hydrazide. Studies on various PEG-hydrazides have shown that chemical reactivity is largely unaffected by the length of the PEG chain. acs.org

The table below presents equilibrium constants for some representative hydrazone formation reactions.

| Hydrazide Reactant | Aldehyde/Ketone Reactant | Equilibrium Constant (Keq) (M⁻¹) | Reference |

| Semicarbazide | Benzaldehyde | 29 | nih.gov |

| Semicarbazide | Pyruvic Acid | 130 | nih.gov |

| Phenylhydrazine | Benzaldehyde | 1.1 x 10⁵ | nih.gov |

This interactive table summarizes equilibrium constants for the formation of various hydrazones, indicating their thermodynamic stability.

Computational Approaches to Predict Reactivity and Conjugate Conformation

Computational chemistry offers powerful tools for gaining deeper mechanistic insights into the reactions of bifunctional linkers like this compound. These methods can predict reactivity and the three-dimensional structure of the resulting conjugates, complementing experimental findings.

Predicting Reactivity: Density Functional Theory (DFT) is a widely used quantum mechanical method to study reaction mechanisms and predict kinetic parameters. For the azide-alkyne cycloaddition, DFT calculations can determine the transition state structures and calculate the activation energy barriers. researchgate.net A lower calculated activation energy corresponds to a faster reaction rate, allowing for the in-silico screening of different strained alkynes to identify the most reactive partners for the azide group. Similarly, DFT can model the steps of hydrazone formation, elucidating the role of catalysts and predicting how substituents will affect reaction rates.

Predicting Conjugate Conformation: Once a conjugate is formed, its three-dimensional shape and dynamics are critical to its function, especially when a large biomolecule like a protein is involved. Molecular Dynamics (MD) simulations are a powerful computational technique used to model the conformational behavior of molecules over time. MD simulations can predict how a conjugate, linked via the Azido-PEG1-Hydrazide molecule, will fold and move in an aqueous environment. This is crucial for understanding whether the linker holds a conjugated drug in an accessible position or if it allows a labeled protein to maintain its native, functional structure.

The following table summarizes the application of these computational methods.

| Computational Method | Predicted Property | Relevance to this compound |

| Density Functional Theory (DFT) | Activation Energies, Transition State Geometries | Predicts kinetic favorability of SPAAC with different alkynes and hydrazone formation with various carbonyls. |

| Molecular Dynamics (MD) | Conformational Ensembles, Solvation Effects, Flexibility | Predicts the 3D structure and dynamics of the final conjugate, ensuring the linker does not adversely affect the function of attached molecules. |

This interactive table outlines how different computational approaches can be used to investigate the chemical behavior and structural outcomes of reactions involving this compound.

Future Directions and Interdisciplinary Research Potential of Azido Peg1 Hydrazide Hcl Salt

Integration with Live Cell Chemical Biology Methodologies

The distinct functionalities of Azido-PEG1-Hydrazide HCl Salt make it an ideal candidate for sophisticated applications in live-cell chemical biology. The hydrazide group can react with aldehydes and ketones, which can be genetically encoded into proteins or found on cellular glycans, enabling the targeted labeling of biomolecules. The azide (B81097) group, in turn, serves as a handle for bioorthogonal "click" chemistry reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC, respectively).

This dual reactivity allows for a two-step labeling strategy within living systems. For instance, a protein of interest can be metabolically or genetically engineered to display a ketone or aldehyde. Treatment of the cells with this compound would lead to the covalent attachment of the linker to the target protein. Subsequent introduction of a fluorescent probe or other reporter molecule bearing an alkyne group would then, via a click reaction, specifically label the protein of interest for visualization and tracking in its native cellular environment. The short PEG1 spacer enhances the water solubility of the linker, which is crucial for its use in aqueous biological milieu.

Novel Reaction Development and Catalyst-Free Approaches

While copper-catalyzed click chemistry is highly efficient, the potential cytotoxicity of copper has spurred the development of catalyst-free bioorthogonal reactions. The azide group of this compound is amenable to strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes. This reaction proceeds rapidly at physiological temperatures and in the absence of any toxic metal catalysts, making it exceptionally well-suited for applications in living organisms.

Future research is likely to focus on optimizing the kinetics and specificity of these catalyst-free reactions involving this compound. This could involve the design of novel strained alkynes that react even more efficiently with the azide moiety. Furthermore, the development of new bioorthogonal reactions that are orthogonal to both the hydrazide-carbonyl ligation and the azide-alkyne cycloaddition could enable even more complex, multi-component labeling schemes within a single biological system.

Expansion into Advanced Self-Assembled Systems and Nanotechnology Research

The bifunctional nature of this compound provides a powerful tool for the construction of precisely defined nanoscale architectures and self-assembled systems. The hydrazide and azide groups can be used to anchor the linker to different molecular components, facilitating the creation of novel nanomaterials with tailored properties.

For example, the hydrazide end could be used to attach the linker to the surface of a nanoparticle or a liposome (B1194612) that has been functionalized with aldehyde or ketone groups. The azide-terminated PEG chains would then extend from the surface, creating a "corona" that can be further modified. These azide groups can then be used to "click" on other molecules of interest, such as targeting ligands, drugs, or imaging agents. This modular approach allows for the straightforward synthesis of multifunctional nanoparticles for applications in drug delivery, medical diagnostics, and bio-sensing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.